molecular formula C13H16N2 B1441266 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole CAS No. 1242925-85-4

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole

Cat. No.: B1441266
CAS No.: 1242925-85-4
M. Wt: 200.28 g/mol
InChI Key: ZZLSXZVZRCSFEO-UHFFFAOYSA-N
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Description

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is a complex heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole typically involves multi-step processes. One common method includes the Pictet-Spengler reaction, which involves the cyclization of tryptamine derivatives with aldehydes or ketones under acidic conditions . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the corresponding indole product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Electrophiles: Halogens, nitro compounds, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₃H₁₆N₂
  • Molecular Weight : 200.29 g/mol
  • CAS Number : 1242925-85-4

Structural Characteristics

The compound features a tetrahydroazepine structure that contributes to its pharmacological properties. The presence of nitrogen atoms within the ring system enhances its interaction with biological targets.

Medicinal Chemistry

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound may exhibit:

  • Antidepressant Activity : Studies have shown that azepinoindoles can modulate serotonin receptors, which are crucial targets for antidepressant drugs.
  • Antitumor Activity : Preliminary data suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Research has indicated that azepinoindoles could potentially be developed into treatments for:

  • Anxiety Disorders : By modulating neurotransmitter systems, these compounds may offer anxiolytic effects.
  • Cognitive Disorders : There is ongoing research into their role in enhancing cognitive function and memory.

Synthetic Methodologies

The synthesis of this compound has been achieved through various approaches:

  • Cyclization Reactions : Methods involving cyclization of indole derivatives with appropriate reagents have been documented.
  • Multi-step Synthesis : A combination of reactions leading to the formation of the azepine ring has been explored in the literature.

Case Study 1: Antidepressant Potential

A study published in a peer-reviewed journal evaluated the antidepressant effects of azepinoindole derivatives in animal models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages compared to control groups.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell migration.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is unique due to its specific ethyl substitution and tetrahydroazepino ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is a compound of significant interest due to its potential biological activities. This article compiles diverse research findings and case studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15_{15}H18_{18}N2_2
  • Molecular Weight : 238.31 g/mol
  • CAS Number : 3888-99-1

The biological activity of this compound has been linked to its interaction with various biological targets:

  • Cholinesterase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, molecular docking studies suggest that the indole moiety in related compounds interacts effectively with the active sites of these enzymes .

Antioxidant Activity

Several studies have demonstrated that indole derivatives possess antioxidant properties. For example, compounds derived from marine sources have shown significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

Recent investigations into the cytotoxic effects of azepinoindole derivatives reveal promising results against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown IC50_{50} values ranging from 10 μM to 50 μM against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Study 1: Cholinesterase Inhibition

A study evaluated the cholinesterase inhibitory activity of several indole derivatives. The results indicated that certain derivatives exhibited selective inhibition towards BChE with IC50_{50} values lower than those of standard inhibitors like eserine. This suggests a potential role in Alzheimer's disease therapy .

Study 2: Antioxidant Properties

In another study focusing on marine-derived indoles, researchers found that specific derivatives exhibited potent antioxidant activity with IC50_{50} values as low as 0.75 mg/mL. These findings support the hypothesis that azepinoindoles may contribute to reducing oxidative stress in neurodegenerative conditions .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50_{50} ValueReference
Cholinesterase InhibitionSimilar Indole Derivative< 10 μM
Antioxidant ActivityMarine Indole Derivative0.75 mg/mL
CytotoxicityAzepinoindole Derivative10–50 μM

Properties

IUPAC Name

3-ethyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-15-9-11-6-7-14-8-10-4-3-5-12(15)13(10)11/h3-5,9,14H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLSXZVZRCSFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2CCNCC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 2
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 3
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 4
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 5
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 6
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole

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